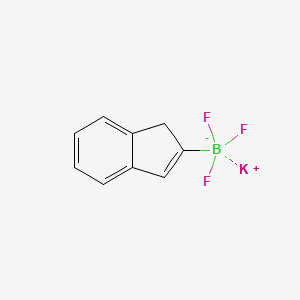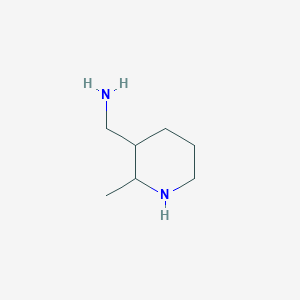
2-Methyl-3-piperidinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methylpiperidin-3-yl)methanamine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylpiperidin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2-methylpiperidine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. This reaction proceeds under mild conditions and yields the desired amine .
Industrial Production Methods
Industrial production of (2-methylpiperidin-3-yl)methanamine often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems allows for high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-methylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(2-methylpiperidin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
N-methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
2-methylpiperidine: A derivative with a methyl group attached to the carbon adjacent to the nitrogen atom.
Uniqueness
(2-methylpiperidin-3-yl)methanamine is unique due to the presence of both a methyl group and an amine group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2-methylpiperidin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-7(5-8)3-2-4-9-6/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
IHCFLCGOIQJTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


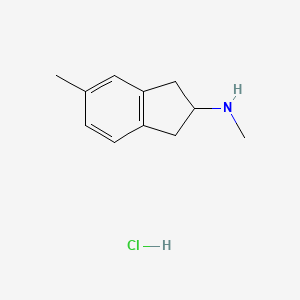
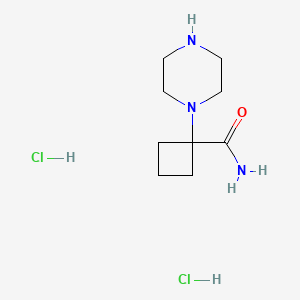


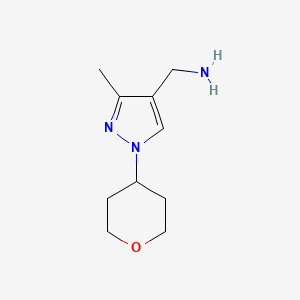
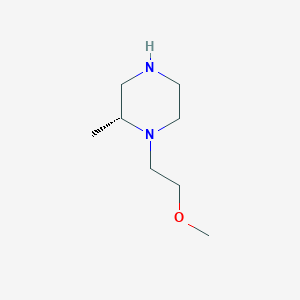
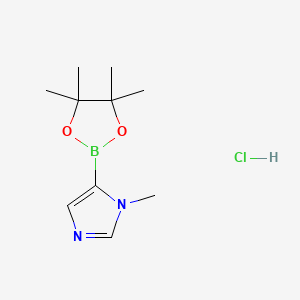
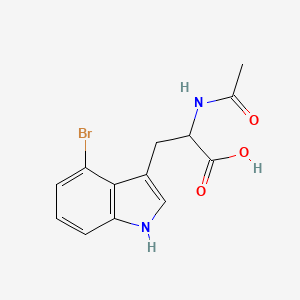
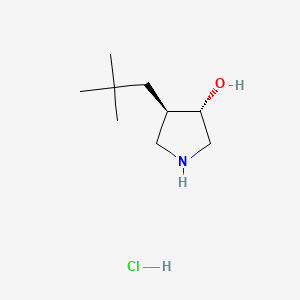
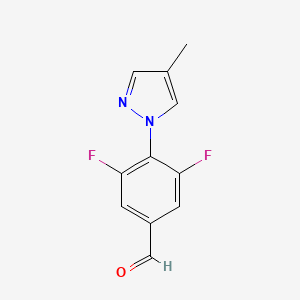
![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)
![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)

